![molecular formula C33H37N7O3 B2473857 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887208-49-3](/img/no-structure.png)
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C33H37N7O3 and its molecular weight is 579.705. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities Some novel derivatives, including the compound , have been synthesized and evaluated for their antimicrobial activities. A study by Bektaş et al. (2007) describes the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial screening, revealing moderate to good activities against test microorganisms Bektaş et al., 2007.
Quality Control and Antimalarial Potential Another study focuses on developing quality control methods for this compound, highlighting its promise as an antimalarial agent. Danylchenko et al. (2018) detail the project aimed at establishing quality control methods, including identification and assay techniques, to further the compound's in-depth studies for antimalarial use Danylchenko et al., 2018.
Anticancer and Antioxidant Activities Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally related, has shown significant antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized a series of these derivatives, demonstrating their potent activities against various cancer cell lines, suggesting the potential of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide in cancer research Tumosienė et al., 2020.
Corrosion Inhibition A study by Chen et al. (2021) on piperazine-substituted quinazolin-4(3H)-one derivatives, including the compound of interest, demonstrates their effectiveness as corrosion inhibitors for mild steel in HCl. This research provides a foundation for developing new inhibitor platforms in corrosion science, showing the compound's application beyond biological effects Chen et al., 2021.
Eigenschaften
CAS-Nummer |
887208-49-3 |
|---|---|
Molekularformel |
C33H37N7O3 |
Molekulargewicht |
579.705 |
IUPAC-Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C33H37N7O3/c1-43-27-13-11-26(12-14-27)38-23-21-37(22-24-38)20-18-34-31(41)16-15-30-35-36-33-39(19-17-25-7-3-2-4-8-25)32(42)28-9-5-6-10-29(28)40(30)33/h2-14H,15-24H2,1H3,(H,34,41) |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)


![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2473785.png)
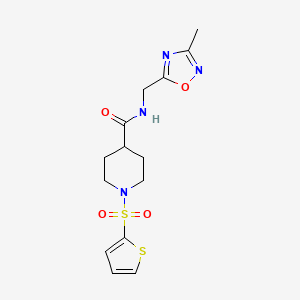
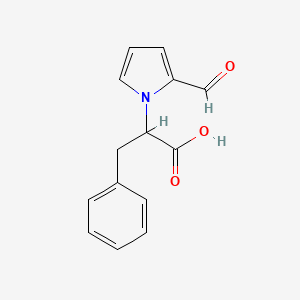
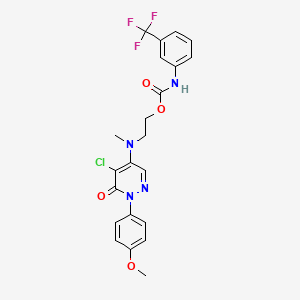
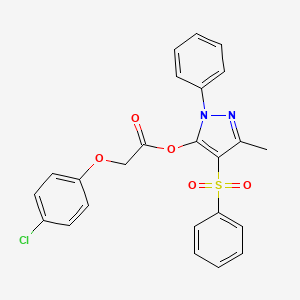
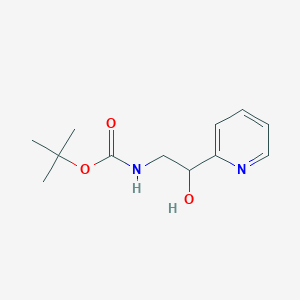
![2-sec-butyl-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2473794.png)
![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)
![1-(4-chlorophenyl)-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2473797.png)